2-Methyl-1,6-dioxaspiro[4.4]nonane
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Overview
Description
2-Methyl-1,6-dioxaspiro[44]nonane is a spiroketal compound with the molecular formula C8H14O2 It is characterized by a unique spirocyclic structure, where two oxygen atoms are incorporated into a nine-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,6-dioxaspiro[4.4]nonane typically involves the condensation of lactones with aliphatic compounds. One common method starts with the reaction of γ-hydroxy carboxylic acids to form lactones, which are then condensed in the presence of sodium ethoxide to yield a dilactone. This dilactone is subsequently converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. Finally, decarboxylation of the resulting acid is achieved by refluxing with water or a dilute mineral acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures higher yields and purity of the final product. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,6-dioxaspiro[4.4]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Methyl-1,6-dioxaspiro[4.4]nonane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spirocyclic structures.
Biology: The compound has shown potential as a bioactive molecule with antibiotic, anti-anaphylactic, and antispasmodic properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and antimicrobial effects.
Industry: It is used as a catalyst in polymer manufacturing and as an attractant for certain insect species
Mechanism of Action
The mechanism of action of 2-Methyl-1,6-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. For instance, its antibiotic properties are believed to result from its ability to disrupt bacterial cell wall synthesis. The compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
1,6-Dioxaspiro[4.4]nonane: This compound shares a similar spirocyclic structure but lacks the methyl group at the 2-position.
2-Ethyl-1,6-dioxaspiro[4.4]nonane: Similar in structure but with an ethyl group instead of a methyl group at the 2-position.
Uniqueness: 2-Methyl-1,6-dioxaspiro[4.4]nonane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 2-position influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
5451-15-0 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-methyl-1,6-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C8H14O2/c1-7-3-5-8(10-7)4-2-6-9-8/h7H,2-6H2,1H3 |
InChI Key |
BFIGCVIVNGVQRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(O1)CCCO2 |
Origin of Product |
United States |
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